molecular formula C9H15I B12562176 Cyclohexene, 2-iodo-1,3,3-trimethyl- CAS No. 189633-81-6

Cyclohexene, 2-iodo-1,3,3-trimethyl-

Cat. No.: B12562176
CAS No.: 189633-81-6
M. Wt: 250.12 g/mol
InChI Key: RKRRDQLUOUMBJG-UHFFFAOYSA-N
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Description

Cyclohexene, 2-iodo-1,3,3-trimethyl- is an organic compound with the molecular formula C9H15I It is a derivative of cyclohexene, where the hydrogen atom at the second position is replaced by an iodine atom, and the first and third positions are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 2-iodo-1,3,3-trimethyl- typically involves the iodination of 1,3,3-trimethylcyclohexene. One common method is the reaction of 1,3,3-trimethylcyclohexene with iodine in the presence of a catalyst such as silver acetate. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 2-iodo-1,3,3-trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Oxidation: Products include alcohols or ketones.

    Reduction: The major product is 1,3,3-trimethylcyclohexane.

Scientific Research Applications

Cyclohexene, 2-iodo-1,3,3-trimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways involving iodine-containing compounds.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 2-iodo-1,3,3-trimethyl- in chemical reactions involves the reactivity of the iodine atom. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. In oxidation and reduction reactions, the presence of the iodine atom influences the electron density and reactivity of the molecule, facilitating these transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 1,3,3-trimethyl-: Similar structure but lacks the iodine atom.

    Cyclohexene, 2-ethenyl-1,3,3-trimethyl-: Contains an ethenyl group instead of an iodine atom.

    Cyclohexane, 1,2,3-trimethyl-: Saturated analog without the double bond.

Uniqueness

Cyclohexene, 2-iodo-1,3,3-trimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the iodine atom’s reactivity is advantageous.

Properties

CAS No.

189633-81-6

Molecular Formula

C9H15I

Molecular Weight

250.12 g/mol

IUPAC Name

2-iodo-1,3,3-trimethylcyclohexene

InChI

InChI=1S/C9H15I/c1-7-5-4-6-9(2,3)8(7)10/h4-6H2,1-3H3

InChI Key

RKRRDQLUOUMBJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)I

Origin of Product

United States

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